molecular formula C22H21ClN2O2S B11010848 [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl](2-methyl-4-phenyl-1,3-thiazol-5-yl)methanone

[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl](2-methyl-4-phenyl-1,3-thiazol-5-yl)methanone

Cat. No.: B11010848
M. Wt: 412.9 g/mol
InChI Key: GGGIAPKBMROIFM-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone: is a complex organic compound that features a combination of piperidine, thiazole, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in the synthesis include chlorinating agents, bases, and solvents like dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent product quality. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the thiazole ring or the piperidine moiety.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired responses. Detailed studies on its binding affinity and activity are crucial for understanding its full potential.

Comparison with Similar Compounds

4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone: can be compared with other compounds that have similar structural features:

    4-Chlorobenzoic acid: Shares the chlorophenyl group but lacks the piperidine and thiazole rings.

    Trospium chloride: Contains a piperidine moiety but differs in its overall structure and functional groups.

The uniqueness of 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C22H21ClN2O2S

Molecular Weight

412.9 g/mol

IUPAC Name

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(2-methyl-4-phenyl-1,3-thiazol-5-yl)methanone

InChI

InChI=1S/C22H21ClN2O2S/c1-15-24-19(16-5-3-2-4-6-16)20(28-15)21(26)25-13-11-22(27,12-14-25)17-7-9-18(23)10-8-17/h2-10,27H,11-14H2,1H3

InChI Key

GGGIAPKBMROIFM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C(=O)N2CCC(CC2)(C3=CC=C(C=C3)Cl)O)C4=CC=CC=C4

Origin of Product

United States

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